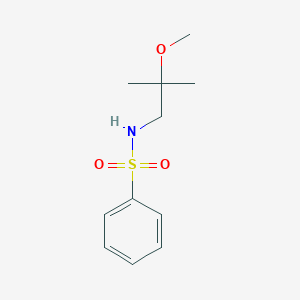![molecular formula C22H29N3O B3479102 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline](/img/structure/B3479102.png)
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline
描述
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline, also known as Boc-DAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline is not fully understood. However, it is believed to act through multiple pathways, including inhibition of protein kinase C, modulation of ion channels, and regulation of gene expression. 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has also been shown to interact with several proteins, including tubulin, which is involved in cell division, and heat shock protein 90, which is involved in protein folding and stabilization.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and calcium channels. In addition, 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has been found to regulate the expression of several genes involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its efficacy and safety in vivo.
未来方向
There are several future directions for the study of 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline. One potential direction is the development of 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline derivatives with improved efficacy and safety profiles. Another direction is the investigation of 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline's potential in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Further studies are also needed to elucidate the mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline and to determine its pharmacokinetics and pharmacodynamics in vivo. Overall, 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has great potential as a therapeutic agent, and further research is needed to fully explore its applications.
科学研究应用
4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has been widely used in scientific research for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-diethylaniline has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease, and to protect dopaminergic neurons, which are damaged in Parkinson's disease.
属性
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(diethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-3-24(4-2)21-12-10-20(11-13-21)22(26)25-16-14-23(15-17-25)18-19-8-6-5-7-9-19/h5-13H,3-4,14-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAMAKQCRPFAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3479024.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]indoline](/img/structure/B3479034.png)


![N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B3479067.png)

![4-[methyl(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3479080.png)
![N-benzyl-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3479082.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B3479088.png)
![N-(2,5-dichlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3479095.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3479098.png)
![methyl 3-[(1,3-benzothiazol-2-ylamino)carbonyl]-5-nitrobenzoate](/img/structure/B3479106.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B3479111.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3479120.png)